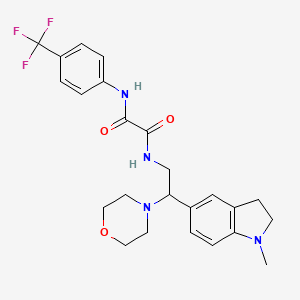

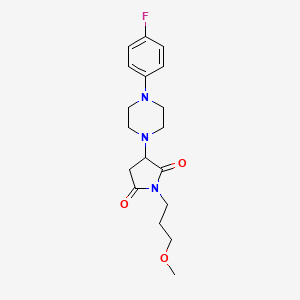

![molecular formula C11H22N2O B2925907 (9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol CAS No. 2241129-09-7](/img/structure/B2925907.png)

(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol” is a chemical compound with the molecular formula C11H22N2O . It is a structurally simplified analog of 3,9-diazaspiro[5.5]undecane-based compounds .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O/c1-13-6-3-11(4-7-13)2-5-12-8-10(11)9-14/h10,12,14H,2-9H2,1H3 . This indicates that the compound contains 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

“(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol” has a molecular weight of 198.31 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Applications De Recherche Scientifique

Comprehensive Analysis of (9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol Applications

(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol: , also known as {9-methyl-3,9-diazaspiro[5.5]undecan-1-yl}methanol , is a compound with the CAS Number: 2241129-09-7 . Below is a detailed analysis of its potential applications across various scientific fields:

Pharmaceutical Research

This compound has a structure that suggests potential activity as a γ-aminobutyric acid type A receptor (GABAAR) antagonist . Such compounds are valuable in the development of treatments for neurological disorders, including epilepsy, anxiety, and insomnia.

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Orientations Futures

The future directions for the study of “(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol” and related compounds could involve further exploration of their potential as therapeutic agents, given their activity against GABAAR and DENV2 . Additionally, more detailed studies on their physical and chemical properties, synthesis methods, and safety profiles would be beneficial.

Mécanisme D'action

Target of Action

The primary target of (9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of neurotransmitter receptor that plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol acts as a competitive antagonist at the GABAAR . This means it binds to the same site on the receptor as the natural ligand, GABA, but without activating the receptor. Instead, it blocks GABA from binding, thereby inhibiting the receptor’s function.

Pharmacokinetics

The pharmacokinetics of (9-Methyl-3,9-diazaspiro[5Similar compounds have been reported to have mediocre stability toward enzymatic degradation with half-lives lower than 12 minutes upon incubation with rat liver microsomes . This suggests that the compound may be rapidly metabolized in the body, which could impact its bioavailability and efficacy.

Propriétés

IUPAC Name |

(3-methyl-3,9-diazaspiro[5.5]undecan-11-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-13-6-3-11(4-7-13)2-5-12-8-10(11)9-14/h10,12,14H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOJNEFHXWNTQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CCNCC2CO)CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

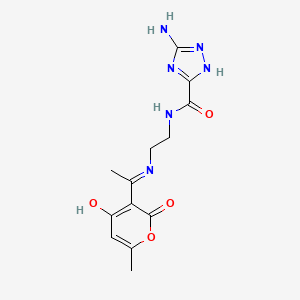

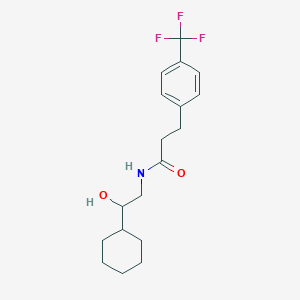

![8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B2925824.png)

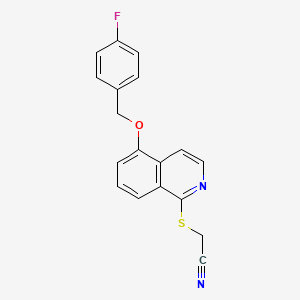

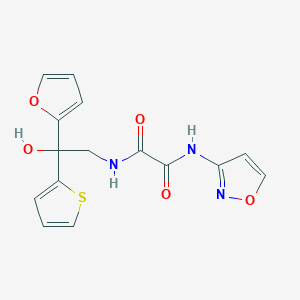

![N-(4-methoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2925827.png)

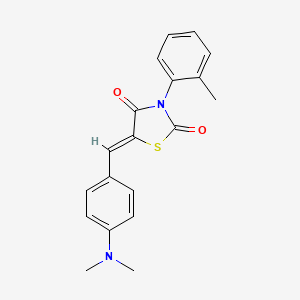

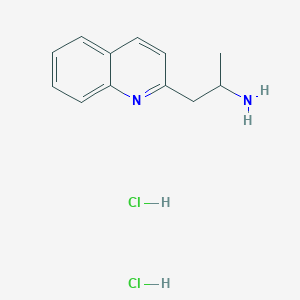

![1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2925829.png)

![1-(2-(3-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2925831.png)

![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2925836.png)

![(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione](/img/structure/B2925843.png)